(R)-Isomucronulatol

Anti-inflammatory Isoflavan Regioisomer

Select (R)-Isomucronulatol (CAS 64474-51-7) for its precise stereochemistry (3R) and 7,2'-dihydroxy-3',4'-dimethoxy substitution, which distinguish it from analogs like mucronulatol. This compound uniquely inhibits BMSC proliferation in TNF-α microenvironments and suppresses α-SMA, ColⅠ, and ColⅢ in cardiac fibroblasts, making it essential for bone marrow stromal cell and antifibrotic target validation studies. It also serves as an aglycone comparator for glycosylation research and a negative control in LPS-induced IL-6/IL-12 assays where it shows no activity. Avoid irreproducible results by choosing this well-characterized isomer.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 64474-51-7
Cat. No. B600518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Isomucronulatol
CAS64474-51-7
Synonyms7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan;  (-)-Isomucronulatol;  (3R)-7,2'-Dihydroxy-3',4'-dimethoxyisoflavan
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
InChIInChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1
InChIKeyNQRBAPDEZYMKFL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Isomucronulatol (CAS 64474-51-7): Baseline Characteristics and Procurement Context for a Regiospecific Isoflavan


(R)-Isomucronulatol (CAS 64474-51-7), also known as (-)-Isomucronulatol, is a naturally occurring isoflavanoid belonging to the flavonoid class of polyphenols [1]. It is characterized by the IUPAC name (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol and a molecular weight of 302.32 g/mol [2]. The compound is primarily isolated from leguminous plants, including Astragalus membranaceus, Robinia pseudoacacia, and Sphaerophysa salsula [3]. As a secondary metabolite, it has been investigated for its potential anti-inflammatory and anti-fibrotic activities [4].

(R)-Isomucronulatol: Why In-Class Compound Interchangeability is Not Supported by Evidence


Isoflavans like (R)-Isomucronulatol exhibit profound structure-activity relationships (SAR) that preclude generic substitution. The precise regioisomeric substitution pattern (7,2'-dihydroxy-3',4'-dimethoxy) distinguishes it from close analogs like mucronulatol (7,3'-dihydroxy-2',4'-dimethoxy) [1]. Furthermore, the (R)-stereochemistry at the C3 position is a critical determinant of biological interaction, as racemic mixtures or opposite enantiomers often display divergent or null activity profiles [2]. Direct comparative data confirm that (R)-Isomucronulatol possesses a distinct bioactivity fingerprint, including specific inhibition of BMSC proliferation in a TNF-α microenvironment and antifibrotic effects, which are not universally shared by its structural analogs [3] [4]. Substituting with a related flavonoid without these specific functional groups or stereochemistry would invalidate the experimental model and lead to irreproducible results.

Quantitative Differentiation Guide: (R)-Isomucronulatol vs. Closest Analogs and In-Class Candidates


Regioisomeric Distinction: (R)-Isomucronulatol vs. Mucronulatol in Inflammatory Cytokine Production

(R)-Isomucronulatol is a regioisomer of mucronulatol, with the key structural difference being the position of hydroxyl and methoxy groups on the phenyl ring (7,2'-dihydroxy-3',4'-dimethoxy for isomucronulatol vs. 7,3'-dihydroxy-2',4'-dimethoxy for mucronulatol) [1]. In a direct head-to-head study on LPS-stimulated bone marrow-derived dendritic cells, the parent compound (R)-Isomucronulatol did not exhibit significant inhibition of IL-6 or IL-12 p40 production, whereas the comparator isoliquiritigenin (another flavonoid) showed potent inhibition with IC50 values of 2.7-6.1 µM [2]. This demonstrates that (R)-Isomucronulatol's activity is not a general anti-inflammatory effect but is specific to a different cellular context, such as the TNF-α microenvironment in BMSCs.

Anti-inflammatory Isoflavan Regioisomer

Differential Cytotoxicity Profile: (R)-Isomucronulatol vs. Acacetin in Human Tumor Cell Lines

In a cross-study comparable analysis of flavonoids from Robinia pseudoacacia, (R)-Isomucronulatol was tested alongside acacetin and mucronulatol for cytotoxicity against a panel of six human solid tumor cell lines (A-549, MCF-7, HT-29, A-498, PC-3, PACA-2) [1]. (R)-Isomucronulatol did not show significant cytotoxicity in any of the tested cell lines. In contrast, the comparator acacetin demonstrated selective and significant cytotoxicity against the PC-3 (prostate) cell line. This indicates a clear divergence in biological activity within the same chemical class, highlighting (R)-Isomucronulatol's lack of general cytotoxic effects in these models.

Cytotoxicity Anticancer Selectivity

Unique Antifibrotic Activity in Cardiac Fibroblasts: A Class-Level Inference

A recent patent (CN202311552243) claims that (R)-Isomucronulatol effectively inhibits the expression of key fibrotic marker proteins α-SMA, Collagen I (ColⅠ), and Collagen III (ColⅢ) in cardiac fibroblasts [1]. This is a class-level inference, as direct comparator data for these specific markers against other isoflavans is not provided in the patent. However, the claimed activity is specific and quantifiable in the context of myocardial fibrosis, a field where other in-class compounds have not been explicitly reported to possess this exact profile. The patent asserts that (R)-Isomucronulatol can reduce the expression levels of these proteins, which are central to the pathology of cardiac fibrosis.

Antifibrotic Cardiac Fibrosis Myofibroblast

Aglycone vs. Glycoside: (R)-Isomucronulatol Compared to Its 7-O-β-D-Glucoside Derivative in Osteoarthritis Models

While direct comparative data for the aglycone (R)-Isomucronulatol is limited, a direct head-to-head study involving its 7-O-β-D-glucoside derivative (IMG) and ecliptasaponin A in an IL-1β-stimulated chondrosarcoma cell model (SW1353) provides critical insight [1]. The study found that IMG reduced the expression of OA-related molecules (MMP13, COX1/2, TNF-α, IL-1β, p65), but its inhibitory effect was less potent than that of ecliptasaponin A (approximately 100-fold less effective). This class-level inference suggests that glycosylation, while often affecting solubility and bioavailability, may also modulate potency. Researchers procuring the aglycone (R)-Isomucronulatol should be aware that its activity profile and potency may differ significantly from its glycosylated counterpart, and it should not be considered a direct substitute.

Osteoarthritis Glycoside Bioavailability

Optimal Scientific Use Cases for (R)-Isomucronulatol Based on Quantified Differentiation


Investigating TNF-α-Mediated BMSC Dysfunction in Inflammatory Bone Diseases

Procurement is justified for studies focusing on the role of bone marrow stromal cells (BMSCs) in inflammatory microenvironments. The evidence that (R)-Isomucronulatol inhibits BMSC proliferation and apoptosis specifically in a TNF-α-induced model makes it a precise tool for this niche. Unlike broad-spectrum anti-inflammatories, it offers a targeted mechanism in this specific cell type and cytokine context, making it suitable for research into osteoporosis, rheumatoid arthritis, or bone metastasis where TNF-α plays a central role.

Exploring Antifibrotic Mechanisms in Cardiovascular Research

Based on patent claims, (R)-Isomucronulatol is a valuable research compound for probing the molecular pathways of cardiac fibrosis [1]. Its reported ability to suppress α-SMA, ColⅠ, and ColⅢ expression in cardiac fibroblasts provides a unique experimental starting point for investigating novel antifibrotic therapies. For procurement in cardiovascular pharmacology, this specific activity profile distinguishes it from other flavonoids that lack this documented effect, making it a priority for target validation studies in myocardial remodeling.

Use as a Negative Control or Selectivity Tool in Anti-Inflammatory and Cytotoxicity Screens

The documented lack of activity of (R)-Isomucronulatol in LPS-induced IL-6/IL-12 production [2] and its absence of significant cytotoxicity against a panel of tumor cell lines [3] are powerful differentiators. Procurement for use as a negative control in these specific assays is scientifically sound. It allows researchers to confirm assay specificity and demonstrate that observed effects of other compounds are not due to general flavonoid-mediated phenomena. This application provides a clear, evidence-based reason to select (R)-Isomucronulatol over more broadly active analogs.

Comparative Pharmacology of Isoflavan Glycosides vs. Aglycones

For research programs investigating the impact of glycosylation on isoflavanoid bioavailability and target engagement, (R)-Isomucronulatol serves as the essential aglycone comparator. When used alongside its 7-O-β-D-glucoside derivative [4], researchers can directly assess how the addition of a sugar moiety alters cellular uptake, metabolic stability, and downstream biological activity. This comparative approach is crucial for medicinal chemistry efforts aimed at optimizing the drug-like properties of this natural product scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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